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molecular formula C14H29NO2 B8495142 N-dodecylglycolamide CAS No. 34887-33-7

N-dodecylglycolamide

Cat. No. B8495142
M. Wt: 243.39 g/mol
InChI Key: HDNGSRCQLVLSHR-UHFFFAOYSA-N
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Patent
US05599483

Procedure details

181.4 g (1.0 mol) of dodecylamine, 104.1 g (1.0 mol) of ethyl glycolate and 7.5 g (40 mmol) of a methanol solution containing 28% sodium methylate were fed into a 500-ml four-necked flask equipped with a stirrer and a thermometer. The obtained mixture was stirred under a stream of nitrogen gas, and the temperature thereof was elevated to 100° C. At this temperature, the reaction mixture was stirred for 2 hr while distilling off formed methanol. The obtained reaction mixture was dissolved in 500 ml of ether at room temperature. The ether solution thus obtained was transferred to a separatory funnel, and washed with water. The ether phase was separated, and concentrated. The solid remaining after concentration was dried in a reduced pressure to thereby obtain 182.3 g of white powdery N-dodecylglycolamide (yield: 74.9%). The hydroxyl value of this N-dodecylglycolamide was 229.4 (calculated value: 230.5).
Quantity
181.4 g
Type
reactant
Reaction Step One
Quantity
104.1 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
74.9%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[C:14](OCC)(=[O:17])[CH2:15][OH:16].CO.C[O-].[Na+]>CCOCC>[CH2:1]([NH:13][C:15](=[O:16])[CH2:14][OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
181.4 g
Type
reactant
Smiles
C(CCCCCCCCCCC)N
Name
Quantity
104.1 g
Type
reactant
Smiles
C(CO)(=O)OCC
Name
Quantity
7.5 g
Type
reactant
Smiles
CO
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The obtained mixture was stirred under a stream of nitrogen gas
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were fed into a 500-ml four-necked flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
thereof was elevated to 100° C
STIRRING
Type
STIRRING
Details
At this temperature, the reaction mixture was stirred for 2 hr
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
while distilling off
CUSTOM
Type
CUSTOM
Details
formed methanol
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The ether phase was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
after concentration
CUSTOM
Type
CUSTOM
Details
was dried in a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)NC(CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 182.3 g
YIELD: PERCENTYIELD 74.9%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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